molecular formula C8H18F3NOSi2 B7723591 N,O-Bis(trimethylsilyl)trifluoroacetamide

N,O-Bis(trimethylsilyl)trifluoroacetamide

Cat. No.: B7723591
M. Wt: 257.40 g/mol
InChI Key: XCOBLONWWXQEBS-KPKJPENVSA-N
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Description

N,O-Bis(trimethylsilyl)trifluoroacetamide is an organosilicon compound widely used in analytical chemistry. It is a colorless liquid that is highly sensitive to moisture and alcohols. This compound is primarily used as a silylation reagent, which means it is employed to introduce trimethylsilyl groups into molecules, enhancing their volatility and stability for gas chromatography and mass spectrometry analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Bis(trimethylsilyl)trifluoroacetamide is synthesized through the reaction of trifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Comparison with Similar Compounds

N,O-Bis(trimethylsilyl)trifluoroacetamide is often compared with other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide. While both compounds are effective silylation agents, this compound has the advantage of producing more volatile by-products, reducing chromatographic interference . Other similar compounds include:

This compound stands out due to its high efficiency in silylation reactions and its ability to produce volatile derivatives, making it a preferred choice in analytical chemistry .

Biological Activity

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used organosilicon reagent primarily known for its role in the derivatization of various organic compounds in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). This compound facilitates the transformation of polar functional groups into more volatile and thermally stable derivatives, enhancing their detectability and separation during analysis. This article explores the biological activity of BSTFA, focusing on its applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₈F₃NOSi₂
  • Molecular Weight : 257.4 g/mol
  • CAS Number : 25561-30-2

BSTFA is characterized by its high reactivity towards hydroxyl, amino, and carboxyl groups, making it suitable for a variety of biological applications including the analysis of amino acids, steroids, nucleic acids, and other biomolecules .

BSTFA functions primarily through a process known as trimethylsilylation , where it replaces active hydrogen atoms in hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups. This transformation increases the volatility and stability of the compounds, allowing for improved analysis via GC-MS. The general reaction can be summarized as follows:

ROH+BSTFAROSi(CH3)3+HFR-OH+BSTFA\rightarrow R-O-Si(CH_3)_3+HF

This reaction not only enhances the analytical performance but also helps protect sensitive functional groups during subsequent reactions or analyses.

1. Derivatization in Metabolomics

BSTFA has been extensively utilized in metabolomics studies to analyze small molecules in biological samples. For instance, it has been applied to determine fecal sterols using gas chromatography coupled with mass spectrometry (GC-MS). The derivatization process improves the detection limits and resolution of complex biological matrices .

2. Silylation of Amino Acids and Steroids

Research has demonstrated that BSTFA is effective for the silylation of amino acids and steroids. In one study, BSTFA was used to derivatize various amino acids, resulting in significantly enhanced detection capabilities in GC-MS analyses . The optimized conditions included varying ratios of BSTFA to trimethylchlorosilane (TMCS), which improved silylation efficiency.

3. Analysis of Pesticide Metabolites

BSTFA has also been employed in studies investigating pesticide metabolites in human tissues. A notable study highlighted its use in analyzing brain tumor tissues for traces of pesticide exposure. The derivatization facilitated the identification of specific metabolites linked to neurotoxic effects .

Table 1: Summary of Case Studies Utilizing BSTFA

Study ReferenceApplicationFindings
Amino AcidsEnhanced detection limits for amino acids using optimized silylation conditions with BSTFA.
Fecal SterolsImproved resolution and sensitivity in fecal sterol analysis via GC-MS after derivatization with BSTFA.
Pesticide MetabolitesIdentification of pesticide metabolites correlated with brain tumors; BSTFA facilitated effective analysis.
BenzodiazepinesOptimal silylation conditions established for benzodiazepines using BSTFA; significant variations observed based on experimental parameters.

Properties

IUPAC Name

trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBLONWWXQEBS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3NOSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,O-Bis(trimethylsilyl)trifluoroacetamide
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CAS No.

25561-30-2
Record name Bis(trimethylsilyl)trifluoroacetamide
Source DTP/NCI
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Record name Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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